2-(2-Methyl-6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid
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Overview
Description
2-(2-Methyl-6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines.
Introduction of the pyridinyl group: This step might involve a nucleophilic substitution reaction.
Oxidation and methylation: These steps are necessary to introduce the oxo and methyl groups.
Acetic acid functionalization: This can be done through carboxylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can further oxidize the compound to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the pyrimidine or pyridinyl rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)propanoic acid
- 2-(2-Methyl-6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)butanoic acid
Uniqueness
2-(2-Methyl-6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid is unique due to its specific functional groups and structural configuration, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C12H11N3O3 |
---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
2-(2-methyl-6-oxo-4-pyridin-4-ylpyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C12H11N3O3/c1-8-14-10(9-2-4-13-5-3-9)6-11(16)15(8)7-12(17)18/h2-6H,7H2,1H3,(H,17,18) |
InChI Key |
UMJUPUDRPUUJTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=O)N1CC(=O)O)C2=CC=NC=C2 |
Origin of Product |
United States |
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